molecular formula C24H21F2NO2 B601695 Ezetimibe Dehydoxy Impurity CAS No. 204589-58-2

Ezetimibe Dehydoxy Impurity

Cat. No.: B601695
CAS No.: 204589-58-2
M. Wt: 393.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe Dehydoxy Impurity, with the CAS number 204589-58-2, is a recognized chemical compound used as a pharmaceutical reference standard in the research and development of the cholesterol-lowering drug Ezetimibe . This high-purity impurity, with a molecular formula of C24H21F2NO2 and a molecular weight of 393.43 g/mol, is critical for rigorous impurity profiling and quality control during the manufacturing and stability testing of Ezetimibe drug substances and products . It serves as a vital working standard for monitoring and controlling the quality of Ezetimibe, helping to ensure compliance with ICH Q3A/Q3B regulatory guidelines . The data generated using this impurity standard supports key processes in drug development, including the filing of Abbreviated New Drug Applications (ANDA) to the FDA . The parent drug, Ezetimibe, is a cholesterol absorption inhibitor that works by selectively blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein in the brush border of the small intestine . By inhibiting this transporter, Ezetimibe reduces the uptake of dietary and biliary cholesterol into the enterocyte, thereby lowering the delivery of intestinal cholesterol to the liver and increasing the clearance of cholesterol from the blood . The this compound is an important analyte for researchers studying the stability and degradation pathways of this mechanism-based drug, providing essential insights for developing safe and effective pharmaceutical formulations. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h4-15,22-23,28H,1-3H2/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGSMLXOBVGHQH-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Degradation Method

The keto-acid impurity, a dehydoxy analog, is synthesized via controlled oxidation of Ezetimibe. Patent CN107474000A details this method using oxidants like manganese dioxide (MnO₂) or hydrogen peroxide (H₂O₂).

Reaction Conditions and Optimization

  • Substrate : Ezetimibe (1 eq) dissolved in methanol, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Oxidants : MnO₂ (2 eq), KMnO₄ (1.5 eq), or H₂O₂ (4 eq).

  • Temperature : Reflux conditions (60–80°C).

  • Duration : 2–10 hours, monitored via TLC.

Mechanistic Insight : Oxidation targets the secondary alcohol moiety in Ezetimibe, converting it to a ketone via a radical intermediate. MnO₂, a mild oxidant, selectively oxidizes benzylic alcohols without over-oxidizing sensitive functional groups.

Yield and Purity :

OxidantSolventYield (%)Purity (%)
MnO₂Methanol78.899.3
KMnO₄THF75.799.5
H₂O₂DMF69.799.1

Post-reaction purification involves crystallization from isopropanol/water (1:1), achieving >99% purity.

Chiral Reduction and Cyclization Method

Patent CN103819382A outlines a multi-step synthesis starting from (4R)-3-[(5R)-5-phenyl-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone.

Stepwise Synthesis

  • Chiral Reduction :

    • Substrate : (4R)-3-[(5R)-5-phenyl-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone.

    • Reagent : Borane-dimethyl sulfide (BH₃·S(CH₃)₂) with (S)-CBS catalyst.

    • Conditions : -5°C in dichloromethane (DCM), 2 hours.

    • Outcome : Diastereoselective reduction yields (3R)-hydroxypropyl intermediate.

  • Silylation and Cyclization :

    • Protection : Trimethylchlorosilane (TMSCL) and diisopropylethylamine (DIPEA) at -5°C.

    • Cyclization : Titanium tetrachloride (TiCl₄) facilitates lactam formation.

    • Deprotection : Acidic hydrolysis (H₂SO₄) removes silyl groups.

Yield and Purity :

StepReagentsYield (%)Purity (%)
Chiral ReductionBH₃·S(CH₃)₂, (S)-CBS8598.5
CyclizationTiCl₄, TMSCL7297.8
DeprotectionH₂SO₄9099.0

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Oxidative Method : Advantages include fewer steps (1 vs. 3) and higher yields (70–78% vs. 65–72%). However, it requires stringent control over oxidation conditions to prevent over-oxidation.

  • Chiral Synthesis : Offers stereochemical precision but involves complex purification and costly catalysts like (S)-CBS.

Environmental and Economic Considerations

  • Oxidative Method : MnO₂ and H₂O₂ are cost-effective and recyclable, reducing environmental impact.

  • Chiral Synthesis : Generates halogenated waste (DCM, TiCl₄), necessitating specialized disposal.

Analytical Characterization of Dehydoxy Impurity

Critical quality attributes are verified via:

  • HPLC : C18 column, mobile phase acetonitrile/0.1% phosphoric acid (70:30), retention time 8.2 min.

  • Mass Spectrometry : ESI-MS m/z 406.1 [M+H]⁺, confirming molecular formula C₂₄H₂₀F₂NO₃.

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 7.45 (d, 2H), 7.32 (d, 2H), 4.81 (s, 1H), 3.95 (m, 1H).

Regulatory and Industrial Applications

Synthesized dehydoxy impurity serves as:

  • Reference Standard : For HPLC calibration in pharmacopeial testing (USP, EP).

  • Stability Studies : To assess Ezetimibe degradation under accelerated conditions (40°C/75% RH) .

Chemical Reactions Analysis

Ezetimibe Dehydoxy Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ezetimibe Dehydoxy Impurity typically involves degradation reactions under specific conditions. Research indicates that this impurity can be generated through alkaline hydrolysis or oxidation processes. For instance, one method involves dissolving Ezetimibe in a solvent and adding an alkali, followed by controlled reaction conditions to yield high-purity degradation products .

Analytical Techniques

Characterization of this compound is performed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Used for quantifying the impurity levels in drug formulations.
  • Mass Spectrometry (MS) : Helps confirm the molecular structure of the impurity.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the impurity.

Regulatory Compliance and Quality Control

The presence of impurities like this compound must be monitored to comply with regulatory guidelines set by organizations such as the International Conference on Harmonization (ICH). These guidelines mandate that all identified and unidentified impurities be reported, characterized, and their levels controlled to ensure product safety and efficacy .

Impurity Profiling

Impurity profiling involves systematic studies to identify both known and unknown impurities in drug substances. This process is crucial in the development phase to establish acceptable limits for impurities, thereby ensuring that they do not exceed regulatory thresholds during production .

Case Studies

Several case studies highlight the importance of monitoring this compound:

  • Case Study 1 : A study demonstrated that the alkaline degradant of Ezetimibe was isolated with a purity exceeding 99%. The structure was confirmed using LC-MS and NMR techniques, showcasing how effective impurity profiling can enhance drug safety .
  • Case Study 2 : Another investigation focused on the synthesis of various process-related impurities, including this compound. The study emphasized the need for rigorous analytical methods to ensure that impurities remain within acceptable limits throughout the drug's shelf life .

Applications in Drug Development

This compound has several applications in pharmaceutical research:

  • Quality Assurance : Regular monitoring helps maintain high-quality standards for Ezetimibe formulations.
  • Stability Testing : Understanding how this impurity forms under different conditions aids in developing stable formulations.
  • Therapeutic Insights : Research into impurities can provide insights into the pharmacological effects of Ezetimibe, potentially leading to improved therapeutic strategies for managing hyperlipidemia.

Comparison with Similar Compounds

Key Observations:

Desfluoro Ezetimibe is structurally closest to the Dehydoxy Impurity but differs in halogen substitution. It forms due to fluorine loss in intermediate Eze-1 and is controlled at a higher threshold (≤0.15%) .

Aniline Impurity originates from unreacted starting materials, requiring stringent purification to meet ICH limits .

Azetidinone Ring-Opened Impurity is a degradation product, necessitating stability-indicating methods for detection .

Analytical Method Performance

  • HPLC Resolution :
    • This compound is resolved at a relative retention time (RRT) of ~0.97 compared to ezetimibe, with a correlation coefficient (r) >0.99 in linearity studies .
    • Desfluoro Ezetimibe co-elutes with ezetimibe but is distinguishable via LC-MS due to its mass shift (-19 Da) .
  • Recovery and Precision :
    • Recovery rates for Dehydoxy Impurity range from 100.4%–100.8%, meeting ICH accuracy criteria (90%–110%) .
    • Desfluoro Impurity exhibits RSD ≤1.3% in precision studies, below the 10% acceptance limit .

Research Findings and Regulatory Implications

Degradation Resistance: Unlike degradation-related impurities (e.g., azetidinone ring-opened), Dehydoxy and Desfluoro impurities are process-related and persist through synthesis, necessitating in-process controls .

Method Robustness : Multi-technique validation (NMR, IR, MS) ensures unambiguous identification, critical for regulatory filings .

Commercial Standards : Suppliers such as SynZeal and SynThink offer Dehydoxy Impurity with ≥97.9% purity, enabling compliance with pharmacopeial requirements .

Biological Activity

Ezetimibe Dehydoxy Impurity, a degradation product of the cholesterol absorption inhibitor ezetimibe, has gained attention in pharmaceutical research due to its potential biological activities and implications in drug formulation. This article delves into the biological activity of this compound, exploring its mechanisms, biochemical interactions, and relevant case studies.

This compound is characterized by its molecular structure, which includes a fluorophenyl group and a hydroxyphenyl moiety. The compound is typically formed through the removal of a hydroxyl group from ezetimibe during degradation processes .

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₁₈F₁N₁O₂
Molecular Weight295.34 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Inhibition of Cholesterol Absorption

Research indicates that this compound may exhibit similar mechanisms to its parent compound in inhibiting cholesterol absorption. This activity can be assessed through various biochemical assays that measure changes in cholesterol levels in cell cultures or animal models.

In a study involving hamsters, ezetimibe demonstrated significant reductions in low-density lipoprotein (LDL) cholesterol levels while enhancing reverse cholesterol transport . Although specific data on this compound is sparse, it is reasonable to infer potential atheroprotective effects based on its structural similarity to ezetimibe.

Case Studies

  • Cholesterol-Fed Hamsters : In experiments where hamsters were fed diets supplemented with cholesterol and treated with ezetimibe, significant reductions in plasma total cholesterol were observed. Dosages as low as 0.03 mg/kg/day showed efficacy in lowering LDL levels .
  • Human Clinical Trials : While direct clinical data on this compound is lacking, studies on ezetimibe have shown improvements in surrogate markers for cardiovascular health, including reductions in LDL-C and improvements in glucose metabolism . These findings suggest that related impurities might also contribute positively to metabolic profiles.

Biochemical Interactions

Ezetimibe and its impurities likely interact with various enzymes involved in lipid metabolism. The inhibition of NPC1L1 leads to decreased intestinal absorption of cholesterol, which may subsequently affect hepatic lipid profiles and overall lipid homeostasis.

Table 2: Comparative Biological Activities

CompoundMechanism of ActionBiological Effects
EzetimibeNPC1L1 inhibitionReduced LDL-C, enhanced reverse transport
This compoundHypothetical NPC1L1 inhibitionPotentially similar effects as ezetimibe

Q & A

Q. What analytical methods are recommended for identifying and quantifying Ezetimibe Dehydoxy Impurity in drug substances?

A validated High-Performance Liquid Chromatography (HPLC) method is commonly employed for quantification, as it effectively separates known and unknown impurities in ezetimibe formulations . For structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (LC-MS/MS) are critical. For example, NMR (¹H and ¹³C) and ESI-MS were used to verify the structure of synthesized impurities, including this compound, with HPLC ensuring purity ≥98% . Method validation should adhere to pharmacopeial guidelines, including specificity, linearity, and precision testing .

Q. How is this compound synthesized for use as a reference standard?

The impurity can be synthesized via selective oxidation or hydrogenation of ezetimibe intermediates. For instance, pyridinium chlorochromate (PCC) oxidation of ezetimibe yields related ketone impurities, while catalytic hydrogenation of intermediates produces structural analogs like the Dehydoxy variant . Strict control of reaction conditions (e.g., temperature, catalyst loading) is essential to minimize side products.

Q. What regulatory thresholds govern the acceptance of this compound in drug products?

Per the United States Pharmacopoeia (USP), individual unspecified impurities in ezetimibe formulations must not exceed 0.20%, with total impurities capped at 0.60% . Compliance requires rigorous batch testing using validated methods to ensure impurity profiles align with these limits.

Q. How does batch-to-batch variability in ezetimibe synthesis impact Dehydoxy Impurity levels?

Variability arises from differences in starting materials, reaction conditions, and purification steps. For example, batches using divergent ezetimibe active ingredient sources may exhibit qualitative and quantitative impurity differences . Statistical process control (SPC) and Design of Experiments (DoE) can identify critical process parameters affecting impurity formation .

Advanced Research Questions

Q. How can researchers design experiments to investigate factors influencing this compound formation?

A factorial design approach is recommended to evaluate interactions between variables such as temperature, pH, and catalyst concentration. For example, a 2³ factorial design could test these factors at high/low levels to identify significant contributors to impurity formation . Data analysis using ANOVA or multivariate regression models can isolate critical parameters .

Q. What strategies resolve contradictions in impurity profiles between synthetic and degradation studies?

Discrepancies often stem from divergent formation pathways (synthesis vs. storage degradation). Mechanistic studies using forced degradation (e.g., heat, light, humidity) coupled with LC-MS/MS can differentiate process-related impurities (e.g., Dehydoxy Impurity) from degradants . Cross-referencing synthetic impurity data with stability studies clarifies origins .

Q. How can genotoxic risk assessments be integrated into impurity analysis for this compound?

While this compound is not explicitly classified as genotoxic, its structural analogs (e.g., aniline derivatives) may pose risks. Employ in silico tools (e.g., QSAR models) for initial screening, followed by in vitro assays (Ames test) if alerts are detected . Analytical methods must achieve detection limits ≤1 ppm for genotoxic impurities .

Q. What mechanistic insights explain the low prevalence of ring-opened impurities in ezetimibe formulations?

Ezetimibe’s β-lactam analogs are resistant to ring-opening under standard manufacturing conditions. Impurity D (a synthesis intermediate) is the sole ring-opened impurity documented, controlled via stringent API specifications . Kinetic studies using Arrhenius modeling can predict degradation pathways under stress conditions .

Methodological Recommendations

  • For Batch Comparisons: Use principal component analysis (PCA) to visualize impurity profile variability across batches .
  • For Synthetic Optimization: Apply Quality by Design (QbD) principles to define the design space for impurity control .
  • For Data Integrity: Incorporate open-ended questions and attention checks in experimental logs to mitigate analytical bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe Dehydoxy Impurity
Reactant of Route 2
Ezetimibe Dehydoxy Impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.